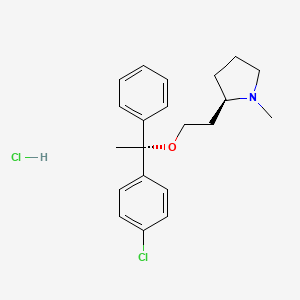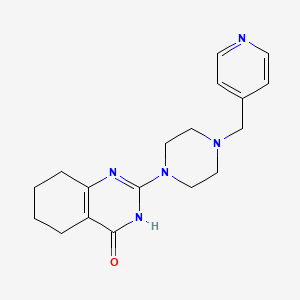![molecular formula C20H21ClN6O6 B10815181 2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride](/img/structure/B10815181.png)
2-({5-Nitro-2-[(3,4,5-trimethoxyphenyl)amino]pyrimidin-4-yl}amino)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SCHEMBL3814469 is a chemical compound that has garnered interest in various scientific fields. While specific details about its structure and properties are limited, it is known to be unsuitable as a chemical probe .
Preparation Methods
The preparation methods for SCHEMBL3814469 are not well-documented in the available literature. general synthetic routes for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction. Industrial production methods would likely involve optimization of these synthetic routes to achieve high yield and purity.
Chemical Reactions Analysis
SCHEMBL3814469, like many organic compounds, can undergo various types of chemical reactions:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SCHEMBL3814469 has limited documented applications in scientific research. It is recommended by experts as unsuitable for use as a chemical probe . compounds with similar structures are often used in various fields:
Chemistry: As intermediates in organic synthesis.
Biology: For studying biochemical pathways and interactions.
Medicine: As potential drug candidates or for diagnostic purposes.
Industry: In the production of materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action for SCHEMBL3814469 is not well-documented. Generally, the mechanism by which a compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors, and modulation of biochemical pathways. Further research would be needed to elucidate the specific molecular targets and pathways involved for SCHEMBL3814469.
Properties
Molecular Formula |
C20H21ClN6O6 |
|---|---|
Molecular Weight |
476.9 g/mol |
IUPAC Name |
2-[[5-nitro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]benzamide;hydrochloride |
InChI |
InChI=1S/C20H20N6O6.ClH/c1-30-15-8-11(9-16(31-2)17(15)32-3)23-20-22-10-14(26(28)29)19(25-20)24-13-7-5-4-6-12(13)18(21)27;/h4-10H,1-3H3,(H2,21,27)(H2,22,23,24,25);1H |
InChI Key |
BQDHCGJUSXMIIS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC2=NC=C(C(=N2)NC3=CC=CC=C3C(=O)N)[N+](=O)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[Bis(2-methylpropyl)amino]-3-[2-(4-cyanophenyl)acetamido]phenyl}butanoic acid](/img/structure/B10815100.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenylthiazole-5-carboxamide](/img/structure/B10815101.png)
![2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B10815107.png)

![{1-Amino-3-[4-(2-phenoxyethoxy)phenyl]cyclopentyl}methanol](/img/structure/B10815121.png)
![2-[[5-chloro-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]-N-methylBenzamide](/img/structure/B10815134.png)
![(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid](/img/structure/B10815140.png)
![7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B10815147.png)

![Methyl N-[3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanoyl]-L-Phenylalaninate](/img/structure/B10815160.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815169.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815170.png)
![2-{[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B10815185.png)
![N-[(2s)-1-Hydroxybutan-2-Yl]-3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)propanamide](/img/structure/B10815189.png)
